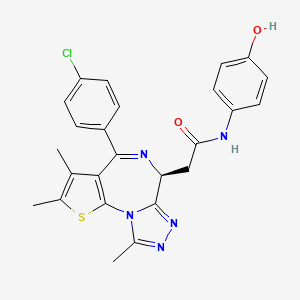
Trilostane
描述
Trilostane is an orally active synthetic steroid analogue that selectively inhibits 3 β-hydroxysteroid dehydrogenase in the adrenal cortex, thereby inhibiting the conversion of pregnenolone to progesterone . It is used in the treatment of Cushing’s syndrome .
Synthesis Analysis
Trilostane is prepared from testosterone in a four-step synthesis . The process involves the conversion of (4α,5α,17β)-4,5-epoxyandrost-2-eno (2,3-d)isoxazol-17-ol to Trilostane .Molecular Structure Analysis
The molecular formula of Trilostane is C20H27NO3 . It has a molecular weight of 329.433 Da .Chemical Reactions Analysis
Trilostane inhibits 17β-estradiol (E2) production in a concentration- and time-dependent manner . The effect is eliminated by providing a substrate (progesterone) that does not require 3β-HSD activity for conversion to E2 .Physical And Chemical Properties Analysis
Trilostane has a molecular weight of 329.43 and is soluble in DMSO . It is stable if stored as directed and should be protected from light and heat .科学研究应用
Treatment of Hepatocellular Carcinoma (HCC)
Trilostane, a 3β-hydroxysteroid dehydrogenase inhibitor, has been found to suppress the growth of hepatocellular carcinoma (HCC). In a study, it was found that 44 out of 57 tumors (77.2%) showed increased HSD3B1 expression, which was significantly associated with advanced HCC . Trilostane-mediated inhibition of HSD3B1 in different HCC cells caused significant inhibition of clonogenicity and cell migration .
Enhancement of Anti-Cancer Effects of Sorafenib
Trilostane has been found to enhance the anti-cancer effects of sorafenib, a drug used for the treatment of HCC. In subcutaneous HCC Mahlavu xenografts, trilostane (30 or 60 mg/kg, intraperitoneal injection) significantly inhibited tumor growth in a dose-dependent manner . Furthermore, the combination of trilostane and sorafenib significantly enhanced the inhibition of clonogenicity and xenograft growth .
Inhibition of Steroidogenesis
Trilostane is an inhibitor of 3β-hydroxysteroid dehydrogenase type 1 (HSD3B1), an enzyme associated with steroidogenesis . The knockdown of HSD3B1 expression in Mahlavu HCC cells by a short hairpin RNA (shRNA) led to significant decreases in colony formation and cell migration .
Treatment of Hyperadrenocorticism in Dogs
Trilostane is reported to be safe and effective for the treatment of pituitary/adrenal-dependent hyperadrenocorticism (HAC) in dogs .
Treatment of Alopecia X in Dogs
In addition to treating HAC, Trilostane has also been used to treat Alopecia X, a skin condition, in dogs .
作用机制
Target of Action
Trilostane primarily targets the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . This enzyme plays a crucial role in the biosynthesis of several steroid hormones, including cortisol and aldosterone .
Mode of Action
Trilostane is a competitive inhibitor of 3β-HSD . By inhibiting this enzyme, trilostane reduces the synthesis of cortisol and, to a lesser extent, aldosterone and adrenal androgens . This inhibition is dosage-dependent and reversible .
Biochemical Pathways
Cortisol, aldosterone, and androstenedione are produced from progesterone via various biochemical pathways . Since trilostane inhibits progesterone synthesis, it blocks the synthesis of these end products . In addition to its inhibitory effect on 3β-HSD, studies have revealed additional effects more distal in the enzyme cascade, most likely on the 11β-hydroxylase and possibly on the 11β-hydroxysteroid dehydrogenase .
Pharmacokinetics
Trilostane is administered orally, and its absorption is enhanced when administered with food . Plasma trilostane levels peak approximately 1.5 to 2 hours after drug administration and return to baseline within 12 hours . After absorption, trilostane has to be converted to active metabolites, such as ketotrilostane in the liver .
Result of Action
The inhibition of 3β-HSD by trilostane leads to significant molecular and cellular effects. For instance, in hepatocellular carcinoma (HCC) cells, trilostane-mediated inhibition of 3β-HSD caused significant inhibition of clonogenicity and cell migration . In subcutaneous HCC xenografts, trilostane significantly inhibited tumor growth in a dose-dependent manner .
Action Environment
Environmental factors can influence the action of trilostane. For example, a number of environmental contaminants and plant flavonoid compounds have been shown to inhibit the activity of 3β-HSD . This suggests that exposure to certain environmental factors could potentially enhance the inhibitory effect of trilostane on 3β-HSD, thereby influencing its action, efficacy, and stability .
安全和危害
属性
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJXBPDAXMEYOA-CXANFOAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023706 | |
| Record name | Trilostane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trilostane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.93e-02 g/L | |
| Record name | Trilostane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trilostane produces suppression of the adrenal cortex by inhibiting enzymatic conversion of steroids by 3-beta-hydroxysteroid dehydrogenase/delta 5,4 ketosteroid isomerase, thus blocking synthesis of adrenal steroids. | |
| Record name | Trilostane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Trilostane | |
CAS RN |
13647-35-3 | |
| Record name | Trilostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13647-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trilostane [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013647353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilostane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trilostane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilostane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRILOSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FPV48Q5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trilostane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 °C | |
| Record name | Trilostane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trilostane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Trilostane?
A1: Trilostane functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). [, , ] This enzyme is crucial for the biosynthesis of various steroid hormones, including cortisol, corticosterone, and aldosterone in the adrenal glands. [, , , ]
Q2: How does Trilostane's inhibition of 3β-HSD affect steroid hormone production?
A2: By inhibiting 3β-HSD, Trilostane disrupts the conversion of pregnenolone to progesterone, a critical step in steroidogenesis. [, ] This leads to decreased production of cortisol, corticosterone, and aldosterone. [, , , ]
Q3: Does Trilostane affect other steroid hormones beyond cortisol and aldosterone?
A3: Yes, Trilostane can also impact testosterone production. In rats, it decreases testosterone levels and increases Leydig cell nuclear volume. [] In humans, while basal testosterone remains unaffected, the testosterone response to LHRH is impaired. []
Q4: Does Trilostane's inhibition of 3β-HSD impact other organs besides the adrenal glands?
A4: Yes, Trilostane's effects extend beyond the adrenal glands. Research indicates that it can influence the ovaries and placenta as well. [] In female rats, it can induce age-dependent growth rate increases, potentially by lowering circulating corticosterone levels. []
Q5: What is known about the absorption and metabolism of Trilostane?
A5: Trilostane exhibits variable absorption in both animals and humans, even when micronized formulations are used. [] A major metabolite in humans is 17-ketotrilostane, which demonstrates twice the potency of Trilostane in inhibiting 3β-HSD. []
Q6: How long does Trilostane remain active in the body?
A6: The duration of cortisol suppression after a single dose of Trilostane is often less than 12 hours in dogs. [, ] This short duration of action may explain why some dogs benefit from twice-daily dosing. [, , ]
Q7: What are the primary clinical applications of Trilostane in veterinary medicine?
A7: Trilostane is widely used to manage pituitary-dependent hyperadrenocorticism (PDH), adrenal-dependent hyperadrenocorticism, and alopecia X in dogs. [, , , ]
Q8: Are there differences in Trilostane dosage recommendations based on body weight?
A8: Research suggests that dogs weighing over 30 kg might require lower Trilostane doses compared to smaller dogs to achieve control of PDH clinical signs. []
Q9: What are the challenges in monitoring Trilostane therapy in dogs?
A9: While the ACTH stimulation test is commonly used to monitor Trilostane therapy, its reliability has been questioned. [, , ] Research is exploring alternative monitoring methods, including pre-trilostane serum cortisol, haptoglobin levels, and liver enzyme activities. [, ]
Q10: What are the potential adverse effects of Trilostane treatment?
A10: While generally safe, Trilostane can potentially cause iatrogenic hypoadrenocorticism, a serious condition requiring immediate medical attention. [, ] Close monitoring for signs like lethargy, vomiting, and weakness is crucial, especially during the initial treatment phase. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



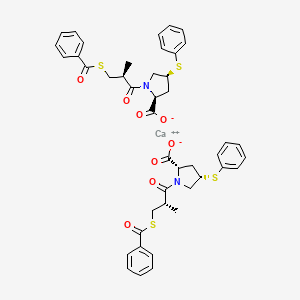
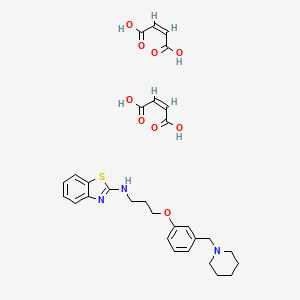
![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
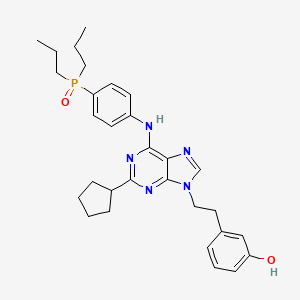
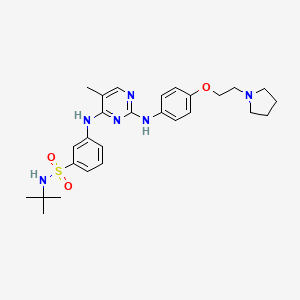
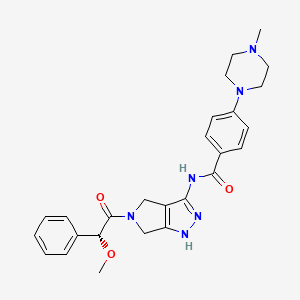
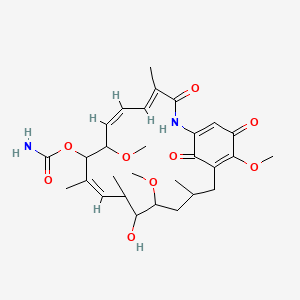
![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)
![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)
![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)
![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)


